molecular formula C13H8ClNO2 B12527867 Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- CAS No. 666750-02-3

Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)-

Katalognummer: B12527867
CAS-Nummer: 666750-02-3
Molekulargewicht: 245.66 g/mol
InChI-Schlüssel: ODNOWBKMUXSDIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- is a chemical compound with the molecular formula C13H8ClNO2. It is a derivative of benzisoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- typically involves the reaction of 5-chloro-2,1-benzisoxazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted benzisoxazole ring makes it particularly reactive in substitution reactions, and its phenolic group contributes to its potential biological activity .

Eigenschaften

CAS-Nummer

666750-02-3

Molekularformel

C13H8ClNO2

Molekulargewicht

245.66 g/mol

IUPAC-Name

2-(5-chloro-2,1-benzoxazol-3-yl)phenol

InChI

InChI=1S/C13H8ClNO2/c14-8-5-6-11-10(7-8)13(17-15-11)9-3-1-2-4-12(9)16/h1-7,16H

InChI-Schlüssel

ODNOWBKMUXSDIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NO2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.